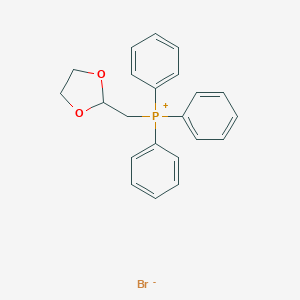

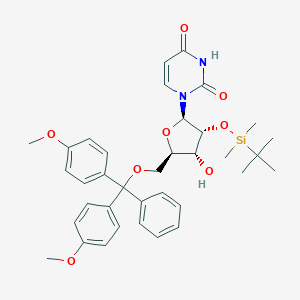

(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide

Vue d'ensemble

Description

(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide is a chemical compound that has been utilized in various organic synthesis reactions. It is known for its role in the phase transfer Wittig reaction, which is an efficient method for the vinylogation of aromatic aldehydes, transforming them into allylic dioxolanes .

Synthesis Analysis

The synthesis of related phosphonium salts has been described in the literature. For instance, ylide(4-carboxybutyl)triphenylphosphonium bromide was synthesized from triphenylphosphine and 5-bromovaleric acid in acetonitrile, showcasing a method that could potentially be adapted for the synthesis of this compound . Additionally, the synthesis and characterization of other phosphonium salts, such as propane 3-bromo-1-(triphenyl phosphonium) bromide, have been reported, which could provide insights into the synthesis of the compound .

Molecular Structure Analysis

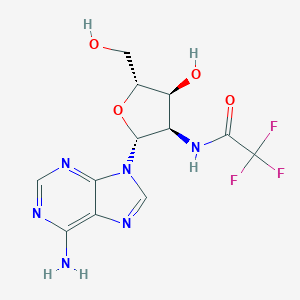

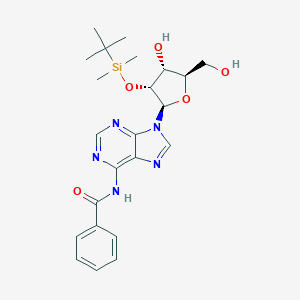

The molecular structure of this compound has been elucidated through crystallographic studies. In the crystal structure, the triphenylphosphonium group is bonded to three phenyl rings and directly attached to the carbon atom of a 1,3-dioxan-2-ylmethyl group. The asymmetric unit contains two bromide anions to balance the charge of the cation .

Chemical Reactions Analysis

The compound has been primarily used in Wittig-type reactions under phase transfer conditions. The substituent kinetic effects in these reactions have been studied and related to Hammett values and electrochemical potentials, indicating the compound's reactivity and potential for use in synthetic organic chemistry .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds have been characterized using various techniques such as NMR, FT-IR, and X-ray diffraction crystallography. These methods have provided information on the stability, solubility, and intermolecular interactions of similar phosphonium salts . Such analyses are crucial for understanding the behavior of this compound in different chemical environments.

Relevant Case Studies

The use of this compound in the vinylogation of aromatic aldehydes serves as a case study for its application in organic synthesis. The efficiency of this method and the study of kinetic effects provide valuable information for researchers looking to employ this compound in their synthetic routes . Additionally, the synthesis and characterization of related phosphonium salts offer case studies that can inform the handling and potential applications of this compound .

Applications De Recherche Scientifique

Corrosion Inhibition in Zinc

(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide (DTPB) has been investigated for its role in inhibiting corrosion of zinc in citric acid solutions. It showed a high inhibition efficiency of 98.9% at specific concentrations. A synergistic effect with potassium iodide was observed, enhancing its inhibition capability (Saadawy, 2016).

Wittig-type Reaction in Organic Synthesis

The compound is used in a Wittig-type reaction for transforming aldehydes into allylic dioxolanes under phase transfer conditions. This method is efficient for vinylogation of aromatic aldehydes, demonstrating its utility in organic synthesis (Daubresse, Francesch, & Rolando, 1998).

Antitumor Properties

Research has been conducted on the antitumor properties of various phosphonium salts, including 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyltriphenylphosphonium bromide, revealing significant activity against P-388 lymphocytic leukemia (Dubois, Lin, & Beisler, 1978).

In Crystallography

The crystal structure of (1,3-Dioxan-2-ylmethyl)triphenylphosphonium bromide monohydrate has been studied, revealing details about its phosphonium group and bromide anions, which is significant for understanding its chemical interactions (Wu, Li, & Yu, 2006).

Synthesis of σ1- and σ2-Receptor Affinity Compounds

It has been used in the synthesis of spiro[[2]benzoxepine-1,4′-piperidine] ring systems, with the synthesized compounds evaluated for σ1- and σ2-receptor affinity in vitro, showing potential in pharmacological research (Maier & Wünsch, 2003).

QSAR Research in Corrosion Inhibition

Quantitative Structure-Activity Relationship (QSAR) research on various phosphonium salts, including (1,3-Dioxan-2-ylmethyl)triphenylphosphonium bromide, showed a correlation between quantum calculation values and corrosion inhibition, contributing to the understanding of their effectiveness (Xia Ming, 2003).

Safety and Hazards

This compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . It should be stored away from water/moisture and oxidizing agents, under inert gas, in a cool, dry, and well-ventilated place .

Orientations Futures

The compound finds its applications as a reagent for Wittig olefinations with the introduction of a 1,3-dioxolane moiety . It is applied as a reactant for the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione . It is also used in the microwave-assisted synthesis of KN-93 as an inhibitor of calmodulin kinase II . These applications suggest potential future directions in the fields of chemical synthesis and biomedical research.

Mécanisme D'action

Target of Action

It is used as a reactant in the synthesis of various compounds, suggesting that its targets may vary depending on the specific reaction .

Mode of Action

The compound is often used as a reactant in organic synthesis, indicating that it interacts with other molecules to form new compounds . The exact mode of action would depend on the specific reaction and the other reactants involved.

Biochemical Pathways

It has been used in the synthesis of various compounds, suggesting that it may be involved in multiple biochemical pathways .

Pharmacokinetics

It is soluble in organic solvents such as ether and alcohol, but insoluble in water . This suggests that its bioavailability could be influenced by these properties.

Result of Action

The compound has been used as a reactant in the synthesis of various compounds, including a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione, and KN-93, an inhibitor of calmodulin kinase II . Therefore, the molecular and cellular effects of its action would depend on the specific compounds it helps to synthesize.

Action Environment

The action, efficacy, and stability of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide can be influenced by environmental factors such as temperature and pH. For example, it has been used in reactions at room temperature . Additionally, its solubility in different solvents suggests that the solvent environment could also influence its action .

Propriétés

IUPAC Name |

1,3-dioxolan-2-ylmethyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O2P.BrH/c1-4-10-19(11-5-1)25(18-22-23-16-17-24-22,20-12-6-2-7-13-20)21-14-8-3-9-15-21;/h1-15,22H,16-18H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHRVQQUICVJDG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00966950 | |

| Record name | [(1,3-Dioxolan-2-yl)methyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52509-14-5 | |

| Record name | (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52509-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052509145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(1,3-Dioxolan-2-yl)methyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main application of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide in organic synthesis?

A1: this compound serves as a precursor to the ylide, (1,3-dioxolan-2-ylmethylene)triphenylphosphorane. This ylide is a crucial reagent in Wittig reactions, enabling the synthesis of alkenes from aldehydes and ketones. Importantly, this reagent allows for the generation of masked α,β-unsaturated aldehydes. [] This approach provides a synthetic route to these valuable compounds while circumventing potential side reactions.

Q2: What is the structure and molecular formula of this compound?

A2: * Molecular Formula: C22H22BrO2P []* Structure: The molecule consists of a triphenylphosphonium group attached to a methyl group. This methyl group is further linked to the 2-position of a 1,3-dioxolane ring. A bromide ion acts as the counterion. []

Q3: Has this compound been used in medicinal chemistry research?

A3: Yes, a study utilized this compound in a multi-step synthesis of 3-substituted 1′-benzylspiro[[2]benzoxepine-1,4′-piperidines]. [] These compounds were then evaluated for their binding affinity to σ1 and σ2 receptors, targets relevant to various neurological and psychiatric disorders. This research highlights the versatility of this compound as a building block in the development of potentially bioactive molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-](/img/structure/B150651.png)

![Benzoic acid, 4-[(1-oxo-2-propenyl)amino]-, methyl ester (9CI)](/img/structure/B150668.png)